

CCT129202: A Technical Guide to its Aurora Kinase Inhibitor Selectivity Profile

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Compound of Interest		
Compound Name:	CCT129202	
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This document provides a comprehensive technical overview of the Aurora kinase inhibitor **CCT129202**, focusing on its selectivity profile, mechanism of action, and the experimental methodologies used for its characterization.

Core Mechanism and Activity

CCT129202 is a potent and selective, ATP-competitive small-molecule inhibitor of the Aurora kinase family of serine/threonine kinases.[1][2][3] These kinases are crucial regulators of mitosis, playing key roles in centrosome maturation, chromosome segregation, and cytokinesis. [1][4][5] Dysregulation of Aurora kinase activity is frequently observed in a wide range of human cancers, making them a compelling target for therapeutic intervention.[1][4] CCT129202 exhibits inhibitory activity against Aurora A, Aurora B, and Aurora C, leading to mitotic arrest, accumulation of cells with 4N or greater DNA content, and subsequent apoptosis.[1][3] The compound has demonstrated growth inhibition across various human tumor cell lines and in vivo efficacy in xenograft models.[1][2][6]

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. **CCT129202** has been profiled against a panel of kinases, demonstrating high selectivity for the Aurora kinase family.



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Table 1: Inhibitory Activity of CCT129202 Against Aurora

Kinases

Kinase	IC50 (μM)	Ki (nM)	Percent Inhibition @ 1 μΜ
Aurora A	0.042	49.8	92%
Aurora B	0.198	-	60%
Aurora C	0.227	-	-

Data compiled from multiple sources.[3][7][8]

Table 2: Selectivity of CCT129202 Against a Broader

Kinase Panel

Kinase	Percent Inhibition @ 1 μM	
FGFR3	27%	
CRAF	Not Active	

CCT129202 showed high selectivity for Aurora kinases over a panel of 13 other kinases tested at a 1 μ M concentration.[2][3][6]

Experimental Protocols In Vitro Aurora Kinase Inhibition Assay

A radioactive kinase assay is utilized to determine the in vitro inhibitory activity of **CCT129202** against Aurora kinases.[3][6]

- 1. Reagents and Materials:
- Kinase Buffer: 50 mM Tris pH 7.5, 10 mM NaCl, 2.5 mM MgCl₂, 1 mM DTT.[3][6]
- Recombinant Kinases: NH2-terminal glutathione S-transferase (GST)-fusion recombinant human Aurora A (amino acids 118-403), full-length Aurora B, and full-length Aurora C expressed in a baculovirus system.[3][6]

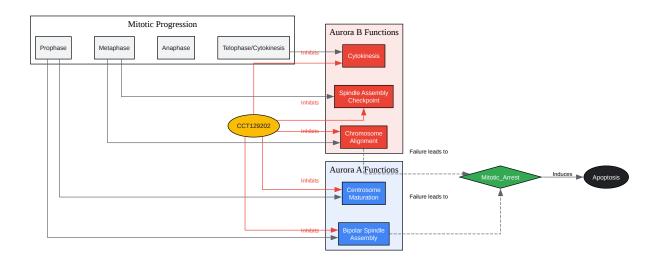


- Substrate: Kemptide is a commonly used substrate for Aurora kinase assays.
- ATP: y-³²P-ATP.[3][6]
- Inhibitor: CCT129202 dissolved in DMSO.[6]
- Reaction Stop Solution: Sample buffer.[3][6]
- Detection: Novex Tris-Glycine gels, vacuum gel drier, and Kodak-Biomax XR film.[3][6]
- 2. Assay Procedure:
- The kinase reactions are set up in the kinase buffer containing the respective Aurora kinase, y-32P-ATP, and varying concentrations of **CCT129202**.[3][6]
- The reactions are incubated for 30 minutes at 30°C.[3][6]
- The reactions are terminated by the addition of sample buffer.[3][6]
- The reaction products are separated by electrophoresis on Novex Tris-Glycine gels.[3][6]
- The gels are dried on a vacuum gel drier at 80°C for 1 hour.[3][6]
- The dried gels are exposed to Kodak-Biomax XR film to visualize the radiolabeled, phosphorylated substrate.[3][6]
- The concentration of CCT129202 that inhibits kinase activity by 50% (IC50) is calculated from the results.[3][6]

Signaling Pathways and Experimental Workflows Aurora Kinase Signaling Pathway in Mitosis

Aurora kinases are integral to the proper execution of mitosis. Their inhibition by **CCT129202** disrupts these critical cellular processes.





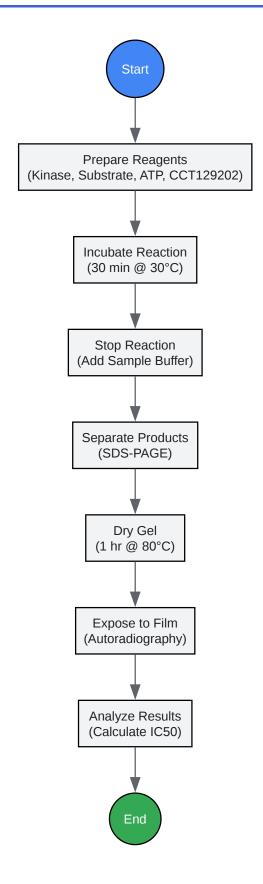
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Caption: CCT129202 inhibits Aurora A and B, disrupting key mitotic events.

Experimental Workflow for Kinase Inhibition Assay

The following diagram outlines the key steps in the in vitro kinase assay used to determine the potency of **CCT129202**.





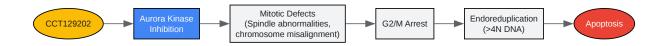
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Caption: Workflow for the in vitro radioactive Aurora kinase inhibition assay.



Mechanism of Action Leading to Apoptosis

The inhibition of Aurora kinases by **CCT129202** triggers a cascade of cellular events culminating in programmed cell death.



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Caption: Cellular consequences of Aurora kinase inhibition by **CCT129202**.

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